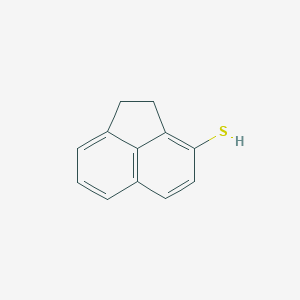
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate is a synthetic compound that has gained significant attention in scientific research. This molecule is a member of the fluorene family and is also known as Compound 1. The compound has been synthesized using various methods and has shown potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate involves the inhibition of PKC and PLA2. The compound binds to the catalytic domain of these enzymes, preventing their activity. This inhibition leads to a decrease in the production of inflammatory mediators and the regulation of cellular signaling pathways.
Biochemical and Physiological Effects
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate is its ability to inhibit the activity of PKC and PLA2. This makes it a potential candidate for the treatment of various diseases. However, the compound has limitations in terms of its solubility and stability. These limitations can affect its effectiveness in in-vivo experiments.
Zukünftige Richtungen
There are several future directions for the research of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate. One of the directions is to optimize the synthesis process to improve the yield and purity of the compound. Another direction is to study the compound's effectiveness in in-vivo models of disease. Further research is also needed to understand the compound's mechanism of action and potential side effects.
Conclusion
In conclusion, Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate is a synthetic compound that has shown potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its ability to inhibit the activity of PKC and PLA2. The compound has various biochemical and physiological effects and has limitations in terms of its solubility and stability. Further research is needed to optimize the synthesis process, understand the compound's mechanism of action, and study its effectiveness in in-vivo models of disease.
Synthesemethoden
The synthesis of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate has been achieved using various methods. One of the common methods is through a multi-step synthesis process involving the reaction of 9,10-dibromoanthracene with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction produces the intermediate compound, which is then reacted with 1-pyrrolidinecarboxylic acid to form the final product. The synthesis process has been optimized to achieve high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate has shown potential applications in scientific research. The compound has been studied for its ability to inhibit the activity of protein kinase C (PKC) and phospholipase A2 (PLA2). These enzymes play a crucial role in various cellular processes, including signal transduction, gene expression, and inflammation. Inhibition of these enzymes has been linked to the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
Molekularformel |
C28H27NO8 |
|---|---|
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
tetramethyl 10a-pyrrolidin-1-yl-6bH-fluoranthene-7,8,9,10-tetracarboxylate |
InChI |
InChI=1S/C28H27NO8/c1-34-24(30)19-20(25(31)35-2)22-16-11-7-9-15-10-8-12-17(18(15)16)28(22,29-13-5-6-14-29)23(27(33)37-4)21(19)26(32)36-3/h7-12,22H,5-6,13-14H2,1-4H3 |
InChI-Schlüssel |
LPTCPUXFVDNFRI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(C2(C1C3=CC=CC4=C3C2=CC=C4)N5CCCC5)C(=O)OC)C(=O)OC)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C2(C1C3=CC=CC4=C3C2=CC=C4)N5CCCC5)C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



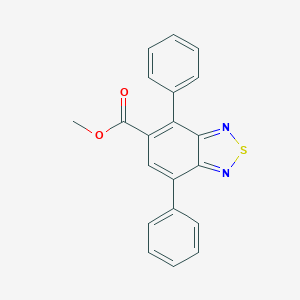
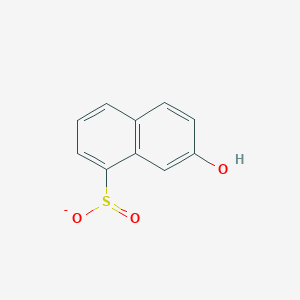
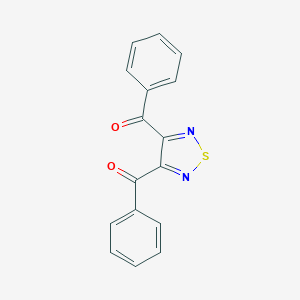
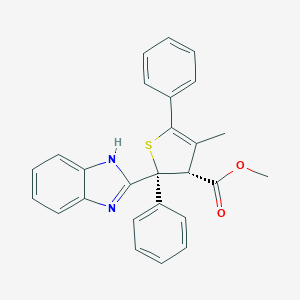
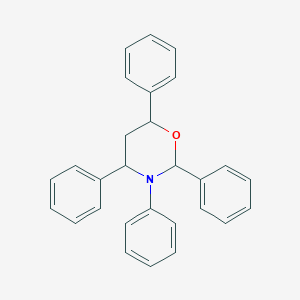
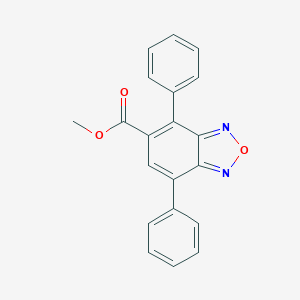
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)

![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
